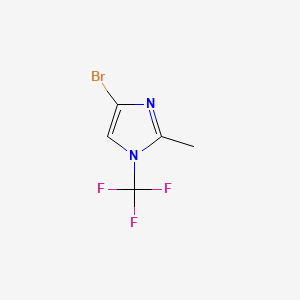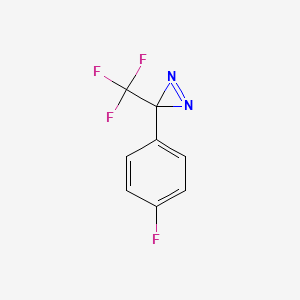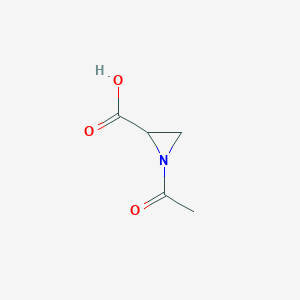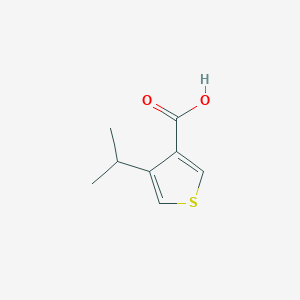![molecular formula C14H25NO4 B13466885 3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5^{8}.1^{6}]tetradecan-7-amine](/img/structure/B13466885.png)
3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5^{8}.1^{6}]tetradecan-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5{8}.1{6}]tetradecan-7-amine is a complex organic compound characterized by its unique dispiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5{8}.1{6}]tetradecan-7-amine typically involves multiple steps, starting with the formation of the dispiro backbone. The reaction conditions often require precise control of temperature and pH to ensure the correct formation of the spiro centers. Common reagents used in the synthesis include alkylating agents and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions. The scalability of the synthesis process is crucial for producing the compound in large quantities. Advanced purification techniques, such as chromatography, are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5{8}.1{6}]tetradecan-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted analogs.
Scientific Research Applications
3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5{8}.1{6}]tetradecan-7-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its therapeutic properties, including potential use as an antimicrobial agent.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5{8}.1{6}]tetradecan-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- Tricyclo[6.3.0.0(2,4)]undec-8-ene, 3,3,7,11-tetramethyl-
- Tetramethyl acetyloctahydronaphthalenes
- 1,2,4,5-Tetroxane, 3,3,6,6-tetramethyl-
Uniqueness
3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5{8}.1{6}]tetradecan-7-amine is unique due to its dispiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H25NO4 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
3,3,11,11-tetramethyl-2,4,10,12-tetraoxadispiro[5.1.58.16]tetradecan-14-amine |
InChI |
InChI=1S/C14H25NO4/c1-11(2)16-6-13(7-17-11)5-14(10(13)15)8-18-12(3,4)19-9-14/h10H,5-9,15H2,1-4H3 |
InChI Key |
UWFSCTDHUZKDSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC2(CC3(C2N)COC(OC3)(C)C)CO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride](/img/structure/B13466808.png)

![4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylicacid](/img/structure/B13466814.png)

![Methyl[(2,3,5-trifluorophenyl)methyl]amine hydrochloride](/img/structure/B13466835.png)

![2-(2,6-Dioxopiperidin-3-yl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione](/img/structure/B13466849.png)


![Tert-butyl 1-{[(benzyloxy)carbonyl]amino}-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate](/img/structure/B13466871.png)
![3-[6-(Azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13466876.png)


![1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B13466891.png)
